molecular formula C23H28FNO3 B5536155 4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol

4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol

Cat. No.: B5536155
M. Wt: 385.5 g/mol
InChI Key: MKOGSUGTVHFROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol is a useful research compound. Its molecular formula is C23H28FNO3 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.20532192 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of neuroleptic agents incorporating structures related to 4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol has been a focus in medicinal chemistry. These compounds are primarily explored for their potential in affecting central nervous system disorders, leveraging their interactions with various receptors. For instance, the labelling of neuroleptic butyrophenones, closely related compounds, for metabolic studies highlights the importance of such structures in understanding drug metabolism and distribution within the body (Nakatsuka, Kawahara, & Yoshitake, 1981).

Receptor Ligand Development

The pursuit of fluorinated sigma receptor ligands related to the potent sigma-1 ligand [18F]-FPS exemplifies the application of fluorophenyl-piperidinol derivatives in developing receptor-specific ligands. These compounds are synthesized with the goal of achieving enhanced or alternative binding and transport profiles, critical for probing receptor functions and potential therapeutic interventions (Jwad, Pang, Hunter, & Read, 2019).

Antithrombotic Treatment Potential

Compounds featuring the fluorophenyl-piperidinol moiety have been investigated for their potential in antithrombotic treatments. The development of highly potent and orally active fibrinogen receptor antagonists, such as Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, underscores the therapeutic potential of these structures in the acute phase of antithrombotic treatment (Hayashi et al., 1998).

Acetylcholine Receptor Affinity

The exploration of phenylacetyl, diphenylacetyl, benziloyl, and cyclohexylphenylglycolloyl esters, among others, with fluorophenyl-piperidinol derivatives has provided insights into their affinity for postganglionic acetylcholine receptors. Such studies contribute to understanding the mechanisms of action and potential applications of these compounds in modulating cholinergic signaling (Abramson, Barlow, Franks, & Pearson, 1974).

Insights into Molecular Structure

Detailed structural analysis, such as that performed on paroxetine hydrochloride hemihydrate, a compound structurally related to the query molecule, aids in elucidating the molecular configurations that contribute to their pharmacological profiles. Such insights are invaluable in the rational design of new therapeutic agents (Ibers, 1999).

Properties

IUPAC Name

[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-[3-(3-hydroxy-3-methylbutyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO3/c1-22(2,27)11-10-17-4-3-5-18(16-17)21(26)25-14-12-23(28,13-15-25)19-6-8-20(24)9-7-19/h3-9,16,27-28H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOGSUGTVHFROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)(C3=CC=C(C=C3)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.